Ziconotide
Overview
Description
Ziconotide is an N-type calcium channel antagonist used to manage patients with severe chronic pain who cannot tolerate, or who have not responded adequately to other treatments such as intrathecal morphine and systemic analgesics . It is a neurotoxic peptide derived from the cone snail Conus magus comprising 25 amino acids with three disulphide bonds .
Molecular Structure Analysis
This compound has a molecular formula of C102H172N36O32S7 . It has an average mass of 2639.134 Da and a monoisotopic mass of 2637.098389 Da . The molecule contains a total of 352 bonds, including 180 non-H bonds, 34 multiple bonds, 40 rotatable bonds, 28 double bonds, and 6 aromatic bonds .
Chemical Reactions Analysis
This compound is a selective N-type voltage-gated calcium channel blocker . This action inhibits the release of pro-nociceptive neurochemicals like glutamate, calcitonin gene-related peptide (CGRP), and substance P in the brain and spinal cord, resulting in pain relief .
Physical And Chemical Properties Analysis
This compound is a solid compound . It is soluble in water (100 mg/mL) and DMSO (25 mg/mL) when ultrasonicated . It should be stored at ≤ -20°C, protected from light, dry, and sealed .
Scientific Research Applications
Pharmacological Mechanism and Analgesic Effect
Ziconotide is a synthetic conopeptide that acts as an intrathecal (IT) analgesic. It is derived from the venom of the marine cone snail and works by selectively antagonizing N-type voltage-gated calcium channels in the spinal cord, which are crucial for pain signal transmission. This mechanism provides significant analgesia for severe chronic pain, making it a potent alternative to opioids. This compound is unique in that it doesn't lead to addiction or tolerance, a significant advantage over traditional opioid treatments (Smith & Deer, 2009), (McGivern, 2007).
Clinical Efficacy and Safety
This compound has demonstrated efficacy and safety in the management of severe chronic pain, both cancer-related and non-cancerous. Clinical studies highlight its role as a valuable component in pain management, especially for patients who have not found relief with traditional therapies. However, its use requires careful titration to balance analgesic effects against potential side effects (Raffaeli et al., 2011), (Dupoiron et al., 2011).
Application in Special Populations
The effectiveness of this compound in specific populations, such as children with severe chronic pain, has been documented. For example, in a case of a child with severe Complex Regional Pain Syndrome, this compound showed a significant improvement in pain control and functional capacity (Stanton‐Hicks & Kapural, 2006).
Intrathecal Delivery and Long-Term Use
This compound is administered intrathecally, directly into the spinal fluid, which allows for effective pain management at lower doses compared to systemic administration. Studies have examined its safety and tolerability in long-term use, providing insights into the management of chronic pain conditions with this compound (Wallace et al., 2008).
Non-Clinical Studies and Safety Profile
Nonclinical investigations of this compound, including toxicity studies and assessments of its pharmacokinetics and pharmacodynamics, reveal a safety profile consistent with its pharmacological activity and highlight its potential as a non-opioid analgesic in the management of severe chronic pain (Skov et al., 2007).
Mechanism of Action
- Primary Targets : Ziconotide selectively binds to N-type voltage-sensitive calcium channels (VGCCs) located on nociceptive afferent nerves in the dorsal horn of the spinal cord .
- Role : By blocking these channels, this compound inhibits the release of pro-nociceptive neurochemicals such as glutamate, calcitonin gene-related peptide (CGRP), and substance P in both the brain and spinal cord. This action ultimately leads to pain relief .
- This compound’s binding to N-type VGCCs prevents calcium ions from entering the nerve cells. This occlusion of the ion pore disrupts neurotransmission, reducing sensitivity to painful stimuli .
- Although the exact mechanism remains to be fully elucidated, this interruption of pain signaling occurs primarily at the spinal cord level .
Target of Action
Mode of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ziconotide is a neurotoxic peptide that comprises 25 amino acids with three disulphide bonds . It has shown efficacy in binding specific subsets of calcium channels . The analgesic efficacy of this compound likely results from its ability to interrupt pain signaling at the level of the spinal cord .
Cellular Effects
This compound inhibits N-type calcium channels involved in nociceptive signaling, primarily in the dorsal horn of the spinal cord . This inhibition reduces synaptic transmission , thereby influencing cell function, including impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by potently and selectively blocking N-type calcium channels, which control neurotransmission at many synapses . This blockade interrupts pain signaling at the level of the spinal cord .
Temporal Effects in Laboratory Settings
This compound shows a rapid onset of analgesia due to its ability to reach its maximum local concentration in a short time when administered intrathecally . Prolonged administration of this compound does not lead to the development of addiction or tolerance .
Dosage Effects in Animal Models
In animal models, this compound has shown strong anti-nociceptive effects . Careful dosing is required to ensure therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is expected to be processed by various peptidases upon entering systemic circulation . Detailed information on this compound metabolism has not been reported .
Transport and Distribution
This compound has only limited ability to cross the blood–brain barrier . To achieve optimal analgesic efficacy with reduced potential for serious side-effects, it must be administered intrathecally .
Subcellular Localization
The subcellular localization of this compound is primarily at the level of the spinal cord, where it inhibits N-type calcium channels involved in nociceptive signaling .
properties
IUPAC Name |
2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKIMPVREBSLAJ-QTBYCLKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C102H172N36O32S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883174 | |
Record name | Ziconotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2639.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water and is practically insoluble in methyl tert-butyl ether | |
Record name | ZICONOTIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Nociceptive pain signalling is a complex processing pathway involving peripheral nociceptors, primary afferent nerve fibres, and downstream CNS neurons located in the spinal cord. Voltage-gated calcium channels (VGCCs) are important regulatory components of neural signalling and include the N-type (Cav2.2) heteromultimeric high-voltage type calcium channels. Chronic pain conditions, including inflammatory and neuropathic pain, often involve the aberrant upregulation of VGCC activity through various cellular mechanisms, which can lead to allodynia and hyperalgesia. Specifically, N-type channel activation in lightly myelinated Aδ- and C-fibres is known to mediate the release of neurotransmitters substance P (SP), calcitonin gene-related peptide (CGRP), and glutamate, which influence downstream neural activation and pain perception. In addition, SP and CGRP induce inflammation, potentially exacerbating pre-existing inflammatory chronic pain. Ziconotide belongs to the ω-conotoxin class of neurotoxic peptides derived from the cone snail _Conus magus_ which are capable of inhibiting N-type VGCCs. Although the exact mechanism is yet to be elucidated, it is thought that ω-conotoxins function through direct occlusion of the ion pore to prevent calcium translocation across the membrane. Additional studies involving expression of chimeric subunits and molecular modelling suggest that insertion of the ziconotide Met12 residue into a hydrophobic pocket formed by Ile300, Phe302, and Leu305 of Cav2.2 increases binding and may be associated with toxic adverse effects., /Ziconotide/ is a N-type calcium channel blocker (NCCB). Voltage-sensitive calcium channel (VSCC) conduction plays a major role in the transmission of pain. The N-type VSCC's are found in high concentrations in the dorsal root ganglion cells responsible for the spinal processing of pain. Ziconotide selectively and reversibly binds to and blocks these channels without interacting with other ion channels or cholinergic, monoaminergic or mu and delta-opioid receptors. Ziconotide thus inhibits the spinal signalling of pain. | |
Record name | Ziconotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZICONOTIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
107452-89-1 | |
Record name | Ziconotide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107452891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ziconotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ziconotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 107452-89-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZICONOTIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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